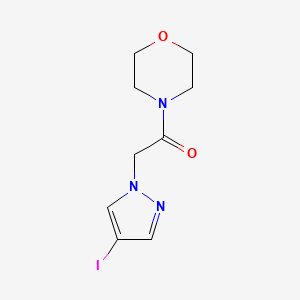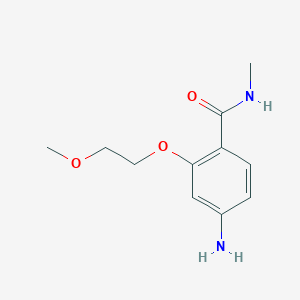
2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazoles are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While the specific synthesis process for “2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone” is not available, pyrazole derivatives are often synthesized via green synthesis methods, including microwave-assisted and grinding techniques .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Research by Zhang Lin-han (2010) in "Chemistry & Bioengineering" outlines the synthesis of a similar compound, 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, which may offer insights into synthesis methods applicable to 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone (Zhang Lin-han, 2010).
Molecular Docking and Antibacterial Activity
- A study by A. B. S. Khumar et al. (2018) in the "Asian Journal of Chemistry" on novel synthesized pyrazole derivatives, including those similar to 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone, demonstrates their antimicrobial effects and molecular docking applications (A. B. S. Khumar et al., 2018).
Synthesis and Biological Properties
- Research by O. A. Papoyan et al. (2011) in "Pharmaceutical Chemistry Journal" on synthesizing compounds like 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone revealed their anticonvulsive and cholinolytic activities, albeit without antibacterial effects (O. A. Papoyan et al., 2011).
Photophysical Characterization
- A study by C. Pye et al. (2010) in "Helvetica Chimica Acta" describes the synthesis and photophysical characterization of compounds structurally related to 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone, offering insights into its potential photophysical properties (C. Pye et al., 2010).
Biginelli Synthesis and Characterization
- M. A. Bhat et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" explored the Biginelli synthesis and characterization of derivatives containing morpholine, which may provide information relevant to 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone (M. A. Bhat et al., 2018).
Microwave-Assisted Synthesis
- A study by Ghadah Aljohani et al. (2019) in "Molecules" on microwave-assisted synthesis of derivatives of 4-hydroxyacetophenone with secondary amines, including morpholine, could inform the synthesis process of 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone (Ghadah Aljohani et al., 2019).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQNMSNHSUVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)






![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)


![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)